molecular formula C12H17N3O2 B12355246 N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide

N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide

Cat. No.: B12355246
M. Wt: 235.28 g/mol
InChI Key: DSKSSIOZPZAOAZ-UHFFFAOYSA-N
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Description

N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide is a chemical compound with the molecular formula C12H17N3O2 It is known for its unique structure, which includes a morpholine ring and a hydroxy group attached to a benzenecarboximidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide typically involves the reaction of 3-(morpholin-4-ylmethyl)benzenecarboximidamide with hydroxylamine. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted morpholine derivatives.

Scientific Research Applications

N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide
  • N’-hydroxy-3-(piperidin-4-ylmethyl)benzenecarboximidamide
  • N’-hydroxy-3-(pyrrolidin-4-ylmethyl)benzenecarboximidamide

Uniqueness

N’-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N'-hydroxy-3-(morpholin-4-ylmethyl)benzenecarboximidamide

InChI

InChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-2-10(8-11)9-15-4-6-17-7-5-15/h1-3,8,16H,4-7,9H2,(H2,13,14)

InChI Key

DSKSSIOZPZAOAZ-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1CC2=CC(=CC=C2)/C(=N/O)/N

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=NO)N

Origin of Product

United States

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